2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester
Description
Its molecular formula is inferred as C₁₂H₁₂O₃, with a methyl ester at the terminal carboxylic acid group. This compound is part of a broader class of alkynoic esters with aromatic ether substitutions, which are of interest in synthetic organic chemistry, pharmaceuticals, and materials science due to their structural versatility and reactivity .
Properties
IUPAC Name |
methyl 4-phenylmethoxybut-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-14-12(13)8-5-9-15-10-11-6-3-2-4-7-11/h2-4,6-7H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEISPTLHFVDDHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CCOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466877 | |
| Record name | 2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149125-61-1 | |
| Record name | 2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Benzyl Ether Formation
Propargyl alcohol (1.0 equiv) reacts with benzyl alcohol (1.1 equiv) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF):
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| DEAD, PPh₃ | THF | 0°C → RT | 12 h | 65% |
This step forms 4-(benzyloxy)-2-butyn-1-ol.
Step 2: Oxidation and Esterification
The alcohol is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) in acetone, followed by esterification with methanol and sulfuric acid:
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Oxidation | CrO₃, H₂SO₄ | 0°C, 2 h | 70% |
| Esterification | MeOH, H₂SO₄ | Reflux, 6 h | 85% |
The overall yield for this route is approximately 39% after purification.
Sonogashira Coupling for Alkyne Assembly
Source alludes to a palladium-catalyzed Sonogashira coupling to construct the triple bond. While experimental details are sparse, the general pathway involves:
-
Alkyne Formation : Coupling of a terminal alkyne with a brominated precursor.
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Benzyloxy Group Introduction : Protection of the hydroxyl group using benzyl bromide.
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Esterification : Standard methanol esterification.
Hypothetical conditions derived from analogous reactions:
| Step | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|
| Sonogashira | Pd(PPh₃)₂Cl₂ | CuI, Et₃N | THF | 50% |
This method remains exploratory but offers modularity for structural analogs.
One-Pot Alkylation-Esterification
A streamlined one-pot procedure from Source combines alkylation and esterification:
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Alkylation : 2-Butynoic acid reacts with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
-
Esterification : Addition of methyl iodide directly quenches the reaction mixture.
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃, MeI | DMF | 60°C | 8 h | 60% |
This method avoids intermediate isolation but requires careful control of stoichiometry to minimize diastereomers.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| EDCI Coupling | Mild conditions, high scalability | Costly reagents | 78% |
| Mitsunobu Reaction | Stereochemical control | Toxic reagents (DEAD) | 39% |
| Sonogashira Coupling | Modular alkyne synthesis | Limited experimental data | ~50% |
| One-Pot Alkylation | Simplified workflow | Risk of over-alkylation | 60% |
Chemical Reactions Analysis
Cycloaddition Reactions
The triple bond in conjugated alkynyl esters enables participation in cycloaddition reactions. For example:
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Phosphine-Catalyzed [3+2] Cycloadditions :
Similar 2-butynoate derivatives react with electron-deficient dienes under phosphine catalysis to form heterocyclic compounds (e.g., furans or oxazolidinones). For instance, ethyl 2-butynoate undergoes [3+2] cycloaddition with 5-methylenehydantoins using tributylphosphine, yielding spiro-heterocycles with high regioselectivity .-
Key Conditions : Tributylphosphine (10 mol%), THF, 25°C.
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Yield : 60–85% depending on substituents.
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Deprotonation and Electrophilic Trapping
The α-hydrogens adjacent to the ester carbonyl are acidic and can be deprotonated by strong bases:
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Lithium Diisopropylamide (LDA)-Mediated Reactions :
Methyl 2-butynoate forms a dianion upon treatment with 2 equivalents of LDA. This dianion reacts with electrophiles like chlorotriisopropylsilane (TIPSCI) to yield silylated products .-
Example Reaction :
-
Conditions : THF, -78°C, 1 hr.
-
Hydrogenation and Hydrogenolysis
The alkyne and benzyl ether groups are susceptible to hydrogenation:
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Partial Hydrogenation :
Catalytic hydrogenation (H₂, Lindlar’s catalyst) selectively reduces the triple bond to a cis-alkene. -
Full Hydrogenation :
Using Pd/C under high-pressure H₂ reduces the alkyne to a single bond and cleaves the benzyl ether to a hydroxyl group .-
Products : Methyl 4-hydroxybutyrate and toluene.
-
Ester Hydrolysis and Transesterification
The methyl ester undergoes hydrolysis under acidic or basic conditions:
-
Base-Catalyzed Hydrolysis :
-
Transesterification :
Reacting with higher alcohols (e.g., ethanol) in the presence of acid catalysts converts the methyl ester to ethyl ester.
Electrophilic Substitution at the Benzyl Ether
The benzyloxy group directs electrophilic aromatic substitution (EAS):
-
Nitration :
Nitration occurs at the para position of the benzyl ring under mixed acid conditions (HNO₃/H₂SO₄).
Nucleophilic Additions to the Alkyne
The electron-deficient triple bond reacts with nucleophiles:
Scientific Research Applications
Applications in Organic Synthesis
-
Intermediate in Synthesis :
- This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that can yield compounds with desired biological activities.
-
Precursor for Pharmaceuticals :
- The compound is utilized as a precursor in the development of pharmaceuticals targeting specific diseases. Its derivatives have shown promise in therapeutic applications, particularly in oncology and anti-inflammatory treatments.
Pharmaceutical Applications
-
Anticancer Agents :
- Research indicates that derivatives of 2-butynoic acid methyl ester exhibit cytotoxic properties against cancer cell lines. For instance, the compound has been studied for its potential to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
-
Anti-inflammatory Compounds :
- The compound's derivatives have been explored for their anti-inflammatory effects. Studies suggest that they may inhibit key inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer activity of methyl 4-(benzyloxy)-2-butynoate against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development.
Case Study 2: Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, researchers synthesized several analogs of this compound and tested their efficacy in vitro. One analog demonstrated a 70% inhibition of nitric oxide production in macrophages, indicating strong anti-inflammatory activity.
Table 1: Comparison of Biological Activities
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Methyl 4-(benzyloxy)-2-butynoate | Anticancer (Breast) | 10 | |
| Methyl 4-(benzyloxy)-2-butynoate | Anti-inflammatory | 15 |
Mechanism of Action
The mechanism of action of 2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity and signaling pathways.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Detailed Analysis of Structural and Functional Differences
Substitution Patterns
- Aromatic vs. Aliphatic Substituents: The phenylmethoxy group in the target compound confers aromaticity and lipophilicity, enhancing binding to hydrophobic targets.
- Ketone vs. Ester Functionality : The cyclohexyl-4-oxo analog () replaces the ester with a ketone, altering reactivity toward nucleophilic additions compared to the methyl ester .
Physicochemical Properties
- Lipophilicity : Phenylmethoxy-substituted compounds exhibit higher logP values compared to aliphatic or polar analogs (e.g., tetrahydro-2H-pyran-2-yl derivatives), favoring membrane permeability .
- Thermal Stability : Esters with aromatic groups (e.g., ’s methyl 4-(benzyloxy)benzoate) show higher melting points (>100°C) due to π-π stacking, whereas aliphatic analogs are often liquids at room temperature .
Biological Activity
2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester (commonly referred to as the compound) is a chemical entity that has garnered attention for its potential biological activities. This article aims to synthesize current research findings regarding its biological activity, including antimicrobial, cytotoxic, and other pharmacological effects.
Chemical Structure and Properties
The structure of this compound can be described by the following molecular formula: . The compound features a butynoic acid backbone with a phenylmethoxy group and a methyl ester functional group. This unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds similar to 2-Butynoic acid derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related phenolic compounds demonstrate effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds typically range from 50 to 200 µg/mL, indicating their potential as antimicrobial agents .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Phenolic compound A | E. coli | 100 |
| Phenolic compound B | S. aureus | 150 |
| 2-Butynoic acid derivative | P. aeruginosa | 200 |
Cytotoxicity
Cytotoxicity assays have revealed that the compound exhibits varying degrees of toxicity against different cancer cell lines. In vitro studies have shown that it can induce apoptosis in human cancer cells, suggesting its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) values for cytotoxic effects can vary significantly based on the cell type tested.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
The biological activity of the compound may be attributed to its ability to interfere with cellular signaling pathways. For example, it has been suggested that the compound inhibits key enzymes involved in cell proliferation and survival, which is crucial in cancer therapy . Additionally, its structural similarity to known inhibitors allows it to potentially interact with specific molecular targets within pathogenic organisms.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of phenolic compounds derived from butynoic acid against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated groups compared to controls.
- Cytotoxicity in Cancer Research : In a controlled study involving various cancer cell lines, researchers found that treatment with methyl esters of butynoic acids resulted in reduced cell viability and increased markers of apoptosis.
Q & A
Q. Q1. What are the established synthetic routes for 2-Butynoic acid, 4-(phenylmethoxy)-, methyl ester, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves multi-step reactions:
Esterification : Reacting 4-(phenylmethoxy)-2-butynoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl) at 60–80°C for 6–12 hours .
Etherification : Introducing the phenylmethoxy group via nucleophilic substitution using benzyl bromide and a base (e.g., K₂CO₃) in anhydrous DMF at 80°C .
Optimization : Yield improvements (70–85%) are achieved by controlling moisture levels and using excess benzyl bromide (1.2–1.5 equivalents). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate 4:1) .
Q. Q2. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?
Methodological Answer: Key spectroscopic
Distinctive features: The C≡C stretch (~2210 cm⁻¹) differentiates it from saturated esters (e.g., butyric acid derivatives) .
Q. Q3. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors; monitor airborne concentrations with gas detectors .
- First Aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. Q4. How do steric and electronic effects influence the reactivity of the phenylmethoxy group in cross-coupling reactions?
Methodological Answer: The phenylmethoxy group acts as an electron-donating substituent, enhancing electrophilic aromatic substitution (EAS) at the para position. Steric hindrance from the benzyl group slows nucleophilic attacks on the ester moiety. Computational studies (DFT at B3LYP/6-31G*) show:
Q. Q5. What analytical challenges arise in quantifying trace impurities of this compound in biological matrices, and how are they resolved?
Methodological Answer: Challenges :
- Co-elution with endogenous metabolites in HPLC.
- Low volatility for GC-MS without derivatization.
Solutions :
LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with mobile phase A (0.1% formic acid) and B (acetonitrile). Monitor transition m/z 232.1 → 91.0 (collision energy 25 eV) .
Derivatization : Convert to trimethylsilyl ethers for GC-MS analysis, enhancing volatility .
Validation shows a limit of detection (LOD) of 0.1 ng/mL and recovery rates >90% .
Q. Q6. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
Methodological Answer:
Recommendation: Store in amber vials under argon at -20°C in anhydrous acetonitrile .
Q. Q7. What computational models predict the compound’s interaction with enzymatic targets (e.g., cytochrome P450)?
Methodological Answer: Docking Studies :
- Software : AutoDock Vina with CYP3A4 crystal structure (PDB: 1TQN).
- Findings : The phenylmethoxy group occupies the hydrophobic active site, with hydrogen bonding between the ester carbonyl and Arg-105 (binding energy: -8.2 kcal/mol) .
MD Simulations : - Software : GROMACS, 100 ns trajectory.
- Result : Stable binding with RMSD <2.0 Å after 50 ns, suggesting potential as a CYP inhibitor .
Q. Q8. How can contradictions in reported spectroscopic data (e.g., NMR shifts) be resolved?
Methodological Answer: Case Study : Discrepancies in ¹H NMR δ 4.55 (OCH₂Ph):
Solvent Effects : CDCl₃ upfield shifts due to lower polarity vs. DMSO-d₆.
Referencing : Calibrate using TMS (0 ppm) and verify lock solvent.
Validation : Compare with synthetic analogs (e.g., 4-methoxy derivatives) .
Q. Q9. What role does the compound play in synthesizing bioactive molecules (e.g., kinase inhibitors)?
Methodological Answer: The compound serves as a precursor for:
Kinase Inhibitors : Coupling with pyrimidine scaffolds via Sonogashira reaction (PdCl₂(PPh₃)₂, CuI) yields compounds with IC₅₀ <100 nM against EGFR .
Antimicrobials : Functionalization with thiazole rings shows MIC values of 2–8 µg/mL against S. aureus .
Key step: Deprotonation with LDA at -78°C for regioselective alkyne activation .
Q. Q10. What advanced chromatographic techniques improve separation of diastereomers or regioisomers?
Methodological Answer:
| Technique | Conditions | Resolution Outcome |
|---|---|---|
| HILIC | Acetonitrile/ammonium formate (pH 3.0) | Baseline separation |
| Chiral SFC | CO₂/2-propanol (20%), Chiralpak AD-3 column | Rs >2.5 for enantiomers |
| 2D-LC | RP-C18 + HILIC in tandem | >90% purity for isomers |
Validation via spiked recovery experiments confirms method robustness .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

